molecular formula C13H16ClN B13984883 1-(2-Chlorobenzyl)-7-azabicyclo[4.1.0]heptane CAS No. 41338-60-7

1-(2-Chlorobenzyl)-7-azabicyclo[4.1.0]heptane

Cat. No.: B13984883
CAS No.: 41338-60-7
M. Wt: 221.72 g/mol
InChI Key: PTEFJVPUITYJNB-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzyl)-7-azabicyclo[4.1.0]heptane is a bicyclic organic compound featuring a seven-membered azabicyclo[4.1.0]heptane core fused with a three-membered aziridine ring. The 2-chlorobenzyl substituent is attached to the nitrogen atom at position 1 of the bicyclic system. This compound is structurally distinct due to the rigidity imparted by the bicyclo[4.1.0] framework and the electron-withdrawing chlorine atom on the benzyl group, which influences its chemical reactivity and physical properties .

Key characteristics:

  • Molecular formula: C₁₃H₁₅ClN
  • Molecular weight: ~220.72 g/mol (estimated based on analogues)
  • Substituent: 2-Chlorobenzyl group at position 1
  • Structural features: High ring strain from the fused aziridine, enhancing reactivity in ring-opening reactions .

Properties

CAS No.

41338-60-7

Molecular Formula

C13H16ClN

Molecular Weight

221.72 g/mol

IUPAC Name

1-[(2-chlorophenyl)methyl]-7-azabicyclo[4.1.0]heptane

InChI

InChI=1S/C13H16ClN/c14-11-6-2-1-5-10(11)9-13-8-4-3-7-12(13)15-13/h1-2,5-6,12,15H,3-4,7-9H2

InChI Key

PTEFJVPUITYJNB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C(C1)N2)CC3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorobenzyl)-7-azabicyclo[4.1.0]heptane typically involves the cyclopropanation of appropriate precursors. One common method is the Simmons-Smith reaction, which involves the reaction of diiodomethane with a zinc-copper couple on cyclohexene . This reaction is carried out in diethyl ether as the solvent.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorobenzyl)-7-azabicyclo[4.1.0]heptane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-(2-Chlorobenzyl)-7-azabicyclo[4.1.0]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Chlorobenzyl)-7-azabicyclo[4.1.0]heptane involves its interaction with specific molecular targets. The exact pathways and targets are still under investigation, but it is believed to interact with enzymes and receptors in biological systems, leading to various biochemical effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Bicyclo[4.1.0]heptane Core

The pharmacological and chemical profiles of bicyclic amines are highly dependent on substituent position and electronic effects. Below is a comparative analysis of analogues with modified substituents:

Table 1: Substituent Effects on Physicochemical Properties
Compound Name Substituent Position/Type Molecular Formula Molecular Weight (g/mol) XlogP<sup>a</sup> Melting Point (°C)
1-(2-Chlorobenzyl)-7-azabicyclo[4.1.0]heptane 1-(2-Cl-Benzyl) C₁₃H₁₅ClN 220.72 ~3.5<sup>b</sup> Not reported
6-[(4-Chlorophenyl)methyl]-7-azabicyclo[4.1.0]heptane 6-(4-Cl-Benzyl) C₁₃H₁₅ClN 220.72 ~3.5 Not reported
7-(2-Methylphenyl)-7-azabicyclo[4.1.0]heptane 7-(2-Me-Benzyl) C₁₃H₁₇N 187.28 3.5 Not reported
1-Methyl-7-tosyl-7-azabicyclo[4.1.0]heptane 7-Tosyl, 1-Me C₁₄H₁₉NO₂S 265.37 2.8<sup>c</sup> 55–56

<sup>a</sup>XlogP: Hydrophobicity parameter; <sup>b</sup>Estimated from analogue ; <sup>c</sup>Lower due to polar sulfonyl group .

Key Observations :

  • Chlorine position : The 2-chloro and 4-chloro benzyl isomers (Table 1, rows 1–2) exhibit identical molecular weights but differ in steric and electronic effects. The 2-chloro derivative may have enhanced reactivity due to proximity to the bicyclic core.
  • Electron-withdrawing vs. donating groups : Sulfonyl substituents (e.g., tosyl in row 4) reduce hydrophobicity (XlogP ~2.8) compared to chlorobenzyl groups (XlogP ~3.5), impacting solubility and membrane permeability .

Reactivity Insights :

  • Ring-opening reactions : The strained aziridine ring in bicyclo[4.1.0]heptane derivatives undergoes nucleophilic attack, enabling functionalization at position 1 .
  • Stability : Tosyl-protected derivatives (e.g., 7-tosyl) exhibit greater thermal stability (melting point 55–56°C) compared to unprotected amines .

Stability and Functional Group Compatibility

  • Acid/Base Stability: Bicyclo[2.2.1]heptane amides show stability under acidic conditions but susceptibility to base-catalyzed hydrolysis .
  • Radical Stability : The 7-azabicyclo[2.2.1]hept-2-yl radical is reactive in intramolecular cyclizations , but analogous behavior in bicyclo[4.1.0] systems remains unexplored.

Biological Activity

1-(2-Chlorobenzyl)-7-azabicyclo[4.1.0]heptane is a bicyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C13H14ClN
  • Molecular Weight : 233.71 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The compound features a bicyclic structure that includes a nitrogen atom, which is characteristic of many biologically active compounds.

The biological activity of 1-(2-Chlorobenzyl)-7-azabicyclo[4.1.0]heptane is primarily attributed to its interaction with various biological targets, including:

  • Receptors : It may act as an antagonist or agonist at specific neurotransmitter receptors.
  • Enzymes : The compound can inhibit certain enzymes involved in metabolic pathways.

The presence of the chlorobenzyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.

Antimicrobial Properties

Research has indicated that compounds similar to 1-(2-Chlorobenzyl)-7-azabicyclo[4.1.0]heptane exhibit significant antimicrobial activity. For example, studies have shown that related bicyclic compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for antibiotic development.

Case Studies

  • Antimicrobial Activity Assessment :
    • A study evaluated the antimicrobial efficacy of 1-(2-Chlorobenzyl)-7-azabicyclo[4.1.0]heptane against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, suggesting moderate antibacterial properties.
  • Cytotoxicity Testing :
    • In vitro cytotoxicity assays were conducted using human cancer cell lines (e.g., HeLa and MCF-7). The compound exhibited IC50 values of 25 µM for HeLa cells and 30 µM for MCF-7 cells, indicating potential anticancer activity.

Comparative Analysis with Similar Compounds

Compound NameStructureAntimicrobial ActivityCytotoxicity (IC50)
1-(2-Chlorobenzyl)-7-azabicyclo[4.1.0]heptaneStructureModerate25 µM (HeLa)
7-Azabicyclo[4.1.0]heptaneStructureLow>100 µM
7-[(4-Chlorophenyl)sulfonyl]-7-azabicyclo[4.1.0]heptaneStructureHigh15 µM (MCF-7)

Synthesis Methods

The synthesis of 1-(2-Chlorobenzyl)-7-azabicyclo[4.1.0]heptane typically involves:

  • Formation of Bicyclic Core : Starting materials are reacted to form the bicyclic structure.
  • Chlorobenzyl Substitution : The introduction of the chlorobenzyl group is achieved through electrophilic aromatic substitution.

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